Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate
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Description
Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are heterocyclic compounds that have drawn immense attention due to their significant biological activities . They are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods. One of the methods reported for the synthesis of quinazoline derivatives involves the Williamson-type reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate in anhydrous benzene to afford the intermediate ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate . The second step includes the Dieckmann condensation reaction of the resulting intermediate in the presence of sodium ethoxide in anhydrous toluene to afford the desired pyranoquinoline containing β-keto ester moiety .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are diverse. For instance, the synthesis of 3H-quinazoline-4-ones involved the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Mechanism of Action
Properties
IUPAC Name |
ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-13(18)9-5-3-6-10-11(9)12(17)16-14(15-10)7-4-8-14/h3,5-6,15H,2,4,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWPRPDVABSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC3(CCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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